2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O5S/c23-20-13-17(27(29)30)7-10-19(20)22(28)25-16-6-3-14-2-1-11-26(21(14)12-16)33(31,32)18-8-4-15(24)5-9-18/h3-10,12-13H,1-2,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGXQOHHXZKNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide (CAS Number: 941900-77-2) is a complex organic molecule with significant potential for biological activity. Its structure incorporates various functional groups that suggest diverse chemical reactivity and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 489.9 g/mol. The compound features a tetrahydroquinoline ring, a chloro group, and a sulfonyl group attached to a fluorobenzene moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClFN3O5S |
| Molecular Weight | 489.9 g/mol |
| Structure | Tetrahydroquinoline core with chloro and sulfonyl groups |
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of the RORγ (retinoic acid receptor-related orphan receptor gamma). RORγ is known to play a crucial role in the immune system, especially in the development of Th17 cells linked to autoimmune diseases such as psoriasis and rheumatoid arthritis.
Inhibition of RORγ
A patent application from 2012 highlighted the synthesis and evaluation of this compound as a potential RORγ inhibitor. In cell-based assays, it demonstrated moderate inhibitory activity against RORγ, suggesting its potential as a therapeutic agent for treating autoimmune conditions .
The biological activity of this compound is thought to involve modulation of enzyme activities and cellular pathways. It may interact with kinases involved in various signaling pathways, which could lead to therapeutic effects against diseases influenced by these pathways.
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been studied for their biological activities. Below is a comparative analysis:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)benzamide] | Contains a pyrazolo ring | Anticancer properties |
| N-(cyclopropanecarbonyl)-tetrahydroquinoline | Cyclopropanecarbonyl group | Antimicrobial activity |
| Benzamide derivatives | Simple amide structure | Varies widely; some have anticancer properties |
The unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds that lack these specific features .
Case Studies and Research Findings
Recent studies have focused on the compound's interactions with various biological targets. Notable findings include:
- In vitro Studies : In cell-based assays targeting RORγ pathways, the compound exhibited significant inhibition rates compared to control groups.
- Therapeutic Applications : The potential for use in treatments for autoimmune diseases has been highlighted due to its ability to modulate immune responses.
Comparison with Similar Compounds
Key Observations:
- Sulfonyl Group Variations: The 4-fluorobenzenesulfonyl group in the target compound balances electron-withdrawing effects and metabolic stability compared to 4-methoxybenzenesulfonyl (electron-donating) or thiophen-2-ylsulfonyl (heterocyclic, bulkier) groups .
Benzamide Substituents :
- The 4-nitro group in the target compound distinguishes it from analogs with chloro , fluoro , or trifluoromethyl groups. Nitro’s strong electron-withdrawing nature may improve binding affinity in electron-deficient active sites but could also increase toxicity risks.
- 3,5-Bis(trifluoromethyl) substituents () enhance lipophilicity and steric bulk, critical for membrane permeability and mTOR inhibition .
Crystallographic and Computational Insights
- Torsion Angles and Hydrogen Bonding: In a structurally related nitrophenyl tetrahydroquinoline derivative (), the nitro group exhibits a torsional angle of 3.5°–31.1° relative to the phenyl ring, influencing molecular packing and hydrogen-bonding networks (e.g., O—H⋯O and N—H⋯O interactions) . The target compound’s 4-nitro group may adopt similar conformations, affecting solubility and crystallinity.
Software Utilization :
Pharmacological Implications
- mTOR Inhibition Potential: Morpholine-substituted analogs () demonstrate mTOR inhibitory activity, suggesting that the target compound’s 4-nitrobenzamide group could modulate similar pathways with altered potency or selectivity .
- Metabolic Stability :
- The 4-fluorobenzenesulfonyl group may improve metabolic stability compared to thiophene - or morpholine -based analogs, as fluorination often reduces oxidative degradation .
Preparation Methods
Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
The amine undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride (CAS 349-88-2) under mild conditions. Key protocols from analogous reactions include:
Reaction Conditions (Table 1)
| Solvent | Base | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| THF | Triethylamine | 0°C → 20°C | 30 min | 86% | |
| DCM | DIEA | 20°C | 1 h | 100% | |
| MeCN | Pyridine | 20°C | 5 min | 81% |
Procedure :
A solution of 1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) and 4-fluorobenzenesulfonyl chloride (1.1 equiv) in THF is treated with triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 30 minutes, warmed to room temperature, and quenched with water. The product is extracted with ethyl acetate, dried, and purified via column chromatography.
Synthesis of 2-Chloro-4-Nitrobenzoyl Chloride
Chlorination of 4-Nitrobenzoic Acid
2-Chloro-4-nitrobenzoic acid is prepared via electrophilic aromatic substitution. While direct data is absent, analogous chlorination methods include:
Acyl Chloride Formation
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in dichloromethane at reflux.
Amide Coupling Reaction
Reaction of 1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-amine with 2-Chloro-4-Nitrobenzoyl Chloride
The final step involves nucleophilic acyl substitution. Representative conditions (Table 2):
Procedure :
A solution of 1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) and 2-chloro-4-nitrobenzoyl chloride (1.2 equiv) in DCM is treated with DIEA (3.0 equiv) at 20°C. After 6 hours, the mixture is washed with 1M HCl, dried, and concentrated to afford the crude product, which is recrystallized from ethanol.
Analytical Characterization
Molecular Formula : C₂₂H₁₇ClFN₃O₅S
Molecular Weight : 489.9 g/mol.
Spectroscopic Data :
-
¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), sulfonamide NH (δ 10.2 ppm), tetrahydroquinoline CH₂ (δ 2.5–3.5 ppm).
Challenges and Optimization Considerations
-
Regioselectivity : Ensuring mono-chlorination in the benzamide moiety requires controlled reaction conditions.
-
Sulfonamide Stability : Acidic or basic conditions may cleave the sulfonamide bond; neutral pH is preferred during workup.
-
Purification : Silica gel chromatography or recrystallization ensures high purity (>98%) .
Q & A
Q. Methodological Answer :
- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at 100 K using synchrotron radiation for high-resolution data.
- Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling twinned data and hydrogen atom placement. For structure solution, combine SHELXD (dual-space algorithm) with OLEX2 for visualization.
- Validation : Cross-check torsion angles and bond lengths against similar sulfonamide-containing compounds in the Cambridge Structural Database (CSRD) to identify steric clashes or electronic distortions .
Advanced: What experimental evidence supports the potential role of this compound as a RORγ inverse agonist, and how can contradictory IC50 values be addressed?
Q. Methodological Answer :
- Biological Assays :
- In vitro Testing : Use a luciferase reporter assay in HEK293T cells transfected with RORγ-LBD to measure inhibition (IC50). Reference compound SR1555 (IC50 = 1.5 µM) serves as a positive control .
- Data Interpretation : Discrepancies in IC50 values (e.g., batch-to-batch variability) may arise from differences in cell-line stability or compound solubility. Address this by:
- In vitro Testing : Use a luciferase reporter assay in HEK293T cells transfected with RORγ-LBD to measure inhibition (IC50). Reference compound SR1555 (IC50 = 1.5 µM) serves as a positive control .
- Pre-treating cells with 0.1% DMSO to enhance solubility.
- Validating results via SPR (surface plasmon resonance) to directly measure binding kinetics .
Basic: Which analytical techniques are most effective for characterizing purity and stability?
Q. Methodological Answer :
- HPLC : Use a C18 column (MeCN/H2O + 0.1% TFA) to assess purity (>98%). Monitor degradation under accelerated stability conditions (40°C/75% RH for 4 weeks).
- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm substitution patterns (e.g., sulfonyl group at δ 7.8–8.2 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 487.89 g/mol) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of the nitro and chloro substituents?
Q. Methodological Answer :
- Nitro Group : Replace with cyano (-CN) or trifluoromethyl (-CF3) to evaluate electron-withdrawing effects on receptor binding.
- Chloro Substituent : Test fluoro or methyl analogs to assess steric tolerance in the RORγ binding pocket.
- SAR Workflow :
Advanced: How should researchers address contradictory data in solubility and bioavailability predictions?
Q. Methodological Answer :
- Solubility : Experimental vs. computational (e.g., SwissADME) discrepancies often arise from aggregation. Mitigate via:
- Co-solvent systems (e.g., PEG-400/water).
- Amorphous solid dispersion using HPMCAS.
- Bioavailability : Use a Caco-2 permeability assay to validate PAMPA predictions. Adjust logP (<5) by introducing polar groups (e.g., -OH) on the benzamide moiety .
Advanced: What methodological frameworks are recommended for studying metabolic pathways of this compound?
Q. Methodological Answer :
- In vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify metabolites via LC-QTOF-MS.
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Data Integration : Use kinetic modeling (e.g., Phoenix WinNonlin) to predict in vivo clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
